![molecular formula C23H19N3O2S2 B2804584 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide CAS No. 864859-31-4](/img/structure/B2804584.png)
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide
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Overview
Description
“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as NMR spectroscopy, high-resolution mass spectrometry, and IR spectroscopy . For instance, 1H-NMR analysis of the derivatives revealed a single olefinic proton, consistent with the formation of a single isomer, which was assigned to have the thermodynamically more stable E configuration .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques such as NMR spectroscopy, high-resolution mass spectrometry, and IR spectroscopy . For instance, 1H-NMR analysis of the derivatives revealed a single olefinic proton, consistent with the formation of a single isomer .Scientific Research Applications
- Benzothiazole derivatives have gained attention due to their potential as anti-tubercular agents. Recent synthetic developments have led to compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) .
- Haemolysis refers to the destruction of red blood cells. Some compounds containing benzothiazole moieties have been studied for their haemolytic effects .
- Although no specific data exist for this compound, its benzothiazole scaffold suggests potential urease inhibition .
- Thiazoles, including benzothiazoles, have diverse biological activities. Some thiazolidinone-containing compounds exhibit anti-inflammatory and analgesic effects .
Anti-Tubercular Activity
Haemolytic Activity
Urease Inhibition
Anti-Inflammatory and Analgesic Activity
Future Directions
properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S2/c1-14(27)26-12-11-16-19(13-26)30-23(25-21(28)15-7-3-2-4-8-15)20(16)22-24-17-9-5-6-10-18(17)29-22/h2-10H,11-13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAODBNAOVSAVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide |
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